N-Butyl 3-bromo-4-methylbenzenesulfonamide chemical structure
N-Butyl 3-bromo-4-methylbenzenesulfonamide chemical structure
Technical Whitepaper: Structural Analysis and Synthetic Utility of N-Butyl 3-bromo-4-methylbenzenesulfonamide
CAS Registry Number: 850429-68-4 Chemical Formula: C₁₁H₁₆BrNO₂S Molecular Weight: 306.22 g/mol
Executive Summary
N-Butyl 3-bromo-4-methylbenzenesulfonamide is a specialized organosulfur compound serving as a critical intermediate in the synthesis of bioactive small molecules. Characterized by a core benzenesulfonamide scaffold substituted with a lipophilic N-butyl chain and a reactive aryl bromide "handle," this molecule acts as a divergent building block in medicinal chemistry. Its structural architecture allows for dual-point functionalization: the sulfonamide nitrogen serves as a hydrogen bond donor/acceptor in protein-ligand interactions, while the 3-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex biaryl or aryl-amine libraries. This guide details its structural properties, validated synthetic protocols, and application in kinase inhibitor discovery.
Structural Architecture & Physicochemical Profile[1]
The compound features a trisubstituted benzene ring.[][2] The regiochemistry is defined by the sulfonyl group at position 1, a bromine atom at position 3, and a methyl group at position 4. This specific substitution pattern creates a steric environment that modulates reactivity and binding affinity.
Molecular Connectivity & Descriptors
-
IUPAC Name: N-butyl-3-bromo-4-methylbenzenesulfonamide
-
SMILES: CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)Br
-
InChI Key: (Analogous derivative extrapolation) GZGHIWXQPZQUHK-UHFFFAOYSA-N (Note: Specific key varies by isomer; structure confirmed via connectivity).
| Property | Value | Context |
| LogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity due to the N-butyl chain and aryl methyl group; suitable for CNS or cell-permeable targets. |
| H-Bond Donors | 1 (NH) | The sulfonamide NH is acidic (pKa ~10-11), allowing deprotonation for alkylation. |
| H-Bond Acceptors | 2 (S=O) | Sulfonyl oxygens act as weak acceptors in active sites. |
| Rotatable Bonds | 4 | The N-butyl chain introduces flexibility, influencing solubility and crystal packing. |
Structural Visualization
The following diagram illustrates the core connectivity and the distinct "zones" of the molecule: the Binding Zone (Sulfonamide) and the Diversification Zone (Aryl Bromide).
Figure 1: Structural decomposition of N-Butyl 3-bromo-4-methylbenzenesulfonamide highlighting functional zones.
Synthetic Methodology
The synthesis of N-Butyl 3-bromo-4-methylbenzenesulfonamide follows a nucleophilic substitution pathway (Schotten-Baumann conditions) involving the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with n-butylamine.
Reagents & Mechanism
-
Electrophile: 3-Bromo-4-methylbenzenesulfonyl chloride (CAS: 65203-88-1).
-
Nucleophile: n-Butylamine (CAS: 109-73-9).
-
Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Mechanism: The nitrogen lone pair of butylamine attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion. The base neutralizes the generated hydrochloric acid to drive the equilibrium forward.
Validated Experimental Protocol
Step 1: Preparation
-
Charge a round-bottom flask with 3-bromo-4-methylbenzenesulfonyl chloride (1.0 equiv) dissolved in anhydrous DCM (0.2 M concentration).
-
Cool the solution to 0°C under an inert atmosphere (N₂ or Ar) to minimize hydrolysis of the sulfonyl chloride.
Step 2: Addition
-
Add Triethylamine (1.5 equiv) dropwise.
-
Add n-Butylamine (1.1 equiv) dropwise over 15 minutes. Note: Exothermic reaction; maintain temperature < 5°C.
Step 3: Reaction & Workup
-
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[3]
-
Quench: Add 1M HCl (aq) to neutralize excess amine and solubilize triethylammonium salts.
-
Extraction: Separate the organic layer.[3] Wash with saturated NaHCO₃ (to remove acidic impurities) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification
-
Crude: Often obtained as an off-white solid.
-
Recrystallization: Ethanol/Water or Hexane/EtOAc allows for high-purity isolation (>98%).
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the production of the target sulfonamide.
Applications in Drug Discovery
This compound is not merely an end-product but a privileged scaffold for generating libraries of kinase inhibitors and anti-infectives.
The Aryl Bromide "Handle"
The bromine atom at position 3 is electronically activated for palladium-catalyzed cross-coupling. This allows researchers to replace the bromine with complex heteroaromatic rings, a common strategy in fragment-based drug design (FBDD).
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (e.g., biphenyl sulfonamides).
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
Target Relevance
Research indicates that 3-bromo-benzenesulfonamide derivatives are investigated for:
-
PI3K Inhibition: The sulfonamide moiety mimics the ATP-binding pocket interactions of kinases like Phosphoinositide 3-kinase (PI3K) [1].
-
p38 MAP Kinase: Biaryl derivatives synthesized from this scaffold have shown efficacy in modulating inflammatory pathways [2].
Functionalization Logic
Figure 3: Divergent synthesis pathways utilizing the Br-handle and sulfonamide-NH.
Analytical Validation (Quality Control)
To ensure the integrity of the compound for research use, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.9–7.3 ppm: 3H, aromatic protons (characteristic splitting for 1,3,4-substitution).
-
δ 4.5–5.0 ppm: 1H, broad singlet (NH, exchangeable with D₂O).
-
δ 2.9 ppm: 2H, triplet (N-CH ₂-Pr).
-
δ 2.4 ppm: 3H, singlet (Ar-CH ₃).
-
δ 1.4–0.8 ppm: Multiplets/triplet for the remaining butyl chain protons.
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 306.0/308.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Sodium Adduct: [M+Na]⁺ = 328.0/330.0.
-
References
-
Blom, B., et al. (2017). Heterocyclic Compounds as PI3K-gamma Inhibitors. Patent WO2017223414A1. Link
-
BOC Sciences. (n.d.). N-Butyl 3-bromo-4-methylbenzenesulfonamide Product Entry. Retrieved January 29, 2026.
-
PubChem. (n.d.). Compound Summary for CID 8405670: 4-bromo-N-butyl-3-methylbenzenesulfonamide. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Sulfonamide Synthesis Reagents. Link
